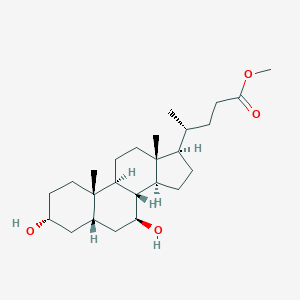
2,4,7,10-Tetraoxatetradecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7,10-Tetraoxatetradecan-1-ol, also known as TOTDO, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields of research. TOTDO is a polyethylene glycol derivative, which makes it a water-soluble compound with unique properties.
Mécanisme D'action
The mechanism of action of 2,4,7,10-Tetraoxatetradecan-1-ol is not well understood. However, it is believed that this compound interacts with cell membranes and alters their properties, allowing for improved drug delivery and imaging capabilities. This compound has also been shown to interact with proteins, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in research. This compound has been shown to improve drug delivery and imaging capabilities in vitro and in vivo. This compound has also been incorporated into biomaterials to improve their mechanical properties and biocompatibility. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4,7,10-Tetraoxatetradecan-1-ol in lab experiments include its water-soluble nature, low toxicity, and cost-effectiveness. This compound can be easily synthesized and purified, making it an attractive compound for research purposes. However, the limitations of using this compound in lab experiments include its limited solubility in organic solvents and its unknown mechanism of action.
Orientations Futures
There are several future directions for the research of 2,4,7,10-Tetraoxatetradecan-1-ol. One potential direction is the development of this compound-based drug delivery systems for the treatment of various diseases. Another potential direction is the incorporation of this compound into biomaterials to improve their mechanical properties and biocompatibility. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is a water-soluble compound that can be easily synthesized and purified, making it an attractive compound for research purposes. This compound has been shown to improve drug delivery and imaging capabilities and has been incorporated into biomaterials to improve their mechanical properties and biocompatibility. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2,4,7,10-Tetraoxatetradecan-1-ol involves the reaction of tetraethylene glycol with a strong acid catalyst, such as sulfuric acid. The reaction results in the formation of this compound as a white solid. The purity of this compound can be increased by recrystallization and purification methods. The synthesis of this compound is relatively simple and cost-effective, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
2,4,7,10-Tetraoxatetradecan-1-ol has been used in various scientific research applications, including drug delivery, imaging, and biomaterials. This compound has been shown to be an effective drug delivery agent due to its water-soluble nature and ability to cross cell membranes. This compound has also been used in imaging applications due to its fluorescent properties. This compound has been incorporated into biomaterials, such as hydrogels, to improve their mechanical properties and biocompatibility.
Propriétés
Numéro CAS |
100208-35-3 |
|---|---|
Formule moléculaire |
C10H22O5 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-(2-butoxyethoxy)ethoxymethoxymethanol |
InChI |
InChI=1S/C10H22O5/c1-2-3-4-12-5-6-13-7-8-14-10-15-9-11/h11H,2-10H2,1H3 |
Clé InChI |
BDSLQSUURZVYNO-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOCOCO |
SMILES canonique |
CCCCOCCOCCOCOCO |
Autres numéros CAS |
100208-35-3 |
Synonymes |
2,4,7,10-tetraoxatetradecan-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)












